Ophiocordylongiiside A
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Overview
Description
Ophiocordylongiiside A is a compound found in the fungus Polyphilus sieberi. It has shown activity against the free-living nematode Caenorhabditis elegans . This compound is part of a broader class of natural products known for their biological activities.
Preparation Methods
Ophiocordylongiiside A is typically isolated from the fungus Polyphilus sieberi. The preparation involves culturing the fungus and extracting the compound using various solvents. The compound is then purified using chromatographic techniques
Chemical Reactions Analysis
Ophiocordylongiiside A undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to substitute functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Ophiocordylongiiside A has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of natural products.
Biology: The compound’s activity against Caenorhabditis elegans makes it a useful tool for studying nematode biology and developing nematicides.
Medicine: While not yet used clinically, its biological activity suggests potential for drug development.
Industry: The compound could be used in agricultural settings to control nematode populations.
Mechanism of Action
The mechanism by which Ophiocordylongiiside A exerts its effects involves disrupting the biological processes of Caenorhabditis elegans. The compound likely targets specific molecular pathways essential for the nematode’s survival, although the exact targets and pathways are still under investigation .
Comparison with Similar Compounds
Ophiocordylongiiside A can be compared to other nematicidal compounds such as:
Omnipolyphilin A and B: These are chlorinated cyclotetrapeptides also isolated from Polyphilus sieberi.
Ventiloquinone P: Another compound from the same fungus with antimicrobial properties.
This compound is unique due to its specific activity against Caenorhabditis elegans and its distinct chemical structure .
Properties
Molecular Formula |
C42H79NO8 |
---|---|
Molecular Weight |
726.1 g/mol |
IUPAC Name |
(2S)-N-[(2R,3R,4E,8E)-3,9-dimethyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptadeca-4,8-dien-2-yl]-2-hydroxyheptadecanamide |
InChI |
InChI=1S/C42H79NO8/c1-5-7-9-11-13-14-15-16-17-18-19-21-26-30-36(45)41(49)43-35(32-50-42-40(48)39(47)38(46)37(31-44)51-42)34(4)29-25-22-24-28-33(3)27-23-20-12-10-8-6-2/h25,28-29,34-40,42,44-48H,5-24,26-27,30-32H2,1-4H3,(H,43,49)/b29-25+,33-28+/t34-,35+,36+,37-,38-,39+,40-,42-/m1/s1 |
InChI Key |
MAZVKUJQDVPPJV-OMGFSCACSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H](C)/C=C/CC/C=C(\C)/CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C)C=CCCC=C(C)CCCCCCCC)O |
Origin of Product |
United States |
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